molecular formula C10H10Br2O2 B14044190 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one

Cat. No.: B14044190
M. Wt: 321.99 g/mol
InChI Key: YWWXVHIIFGVALQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2O2 It is a brominated derivative of phenylpropanone, characterized by the presence of two bromine atoms and a methoxy group attached to the phenyl ring

Preparation Methods

The synthesis of 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one typically involves the bromination of 3-(2-methoxyphenyl)propan-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps.

Chemical Reactions Analysis

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one can be compared with other brominated phenylpropanones, such as:

    1-Bromo-3-(2-methoxyphenyl)propan-2-one: Lacks the second bromine atom, leading to different reactivity and applications.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one:

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

1-bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H10Br2O2/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6H2,1H3

InChI Key

YWWXVHIIFGVALQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)CC(=O)CBr

Origin of Product

United States

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